
2,4,5-Trimethoxyhydrocinnamic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trimethoxyhydrocinnamic acid methyl ester is a natural product found in Cordia alliodora with data available.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
2,4,5-Trimethoxyhydrocinnamic acid methyl ester is involved in the synthesis of various chemical compounds. For instance, it plays a role in the rapid lactonization process to form hydrocoumarin, which is a significant reaction in chemical biology and related fields (Levine & Raines, 2012). Another study highlighted the microwave-assisted rapid synthesis of methyl 2,4,5-trimethoxyphenylpropionate, a metabolite of Cordia alliodora, which demonstrates its utility in efficient and quick chemical synthesis processes (Sinha et al., 2003).
Biological Activities and Drug Discovery
Research on 3,4,5-trimethoxycinnamic acid (TMCA) derivatives, closely related to 2,4,5-Trimethoxyhydrocinnamic acid methyl ester, reveals their potential as therapeutic agents with a wide range of medicinal properties such as antitumor, antiviral, and anti-inflammatory activities (Zhao et al., 2019). This suggests that derivatives of 2,4,5-Trimethoxyhydrocinnamic acid methyl ester might also possess significant biological activities useful in drug discovery.
Photoreactive Materials
Some studies have focused on the photoreactivity of compounds derived from cinnamic acid. For instance, 4-methoxycinnamic acid-3'-methylbutyl ester underwent UV irradiation to form cycloaddition products, indicating the potential use of these derivatives in photoreactive materials (Schrader et al., 1994). Similarly, poly(ester-imide)s derived from aminocinnamic acid and other components have shown photoreactive properties, which could be relevant for the derivatives of 2,4,5-Trimethoxyhydrocinnamic acid methyl ester (Kricheldorf et al., 1995).
Antioxidant and Antimicrobial Activities
Polyhydroxycinnamic acid esters, which may include derivatives of 2,4,5-Trimethoxyhydrocinnamic acid methyl ester, have been synthesized and evaluated for their antioxidant and antimicrobial activities. The research found that some of these esters exhibit significant antioxidant and antibacterial activities (Venkateswarlu et al., 2006). Moreover, derivatives of hydroxycinnamic acids have been shown to protect PC12 cells against oxidative stress, highlighting their potential in neuroprotection and antioxidant therapy (Garrido et al., 2012).
Propriétés
Nom du produit |
2,4,5-Trimethoxyhydrocinnamic acid methyl ester |
|---|---|
Formule moléculaire |
C13H18O5 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
methyl 3-(2,4,5-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H18O5/c1-15-10-8-12(17-3)11(16-2)7-9(10)5-6-13(14)18-4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
SULPGCHHOCMNSJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CCC(=O)OC)OC)OC |
Synonymes |
methyl 3-(2,4,5-trimethoxyphenyl)propionate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



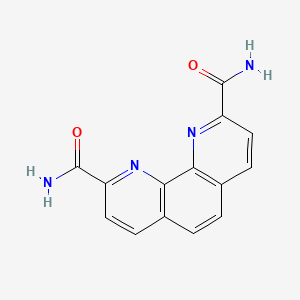
![(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1246274.png)
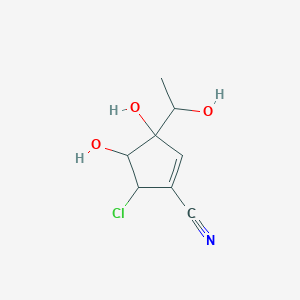
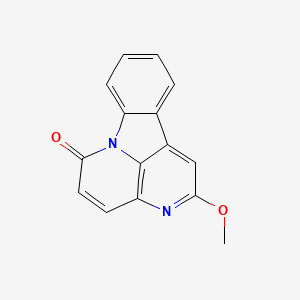
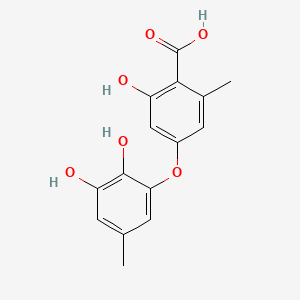
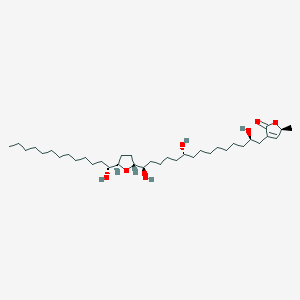
![3,9-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B1246283.png)
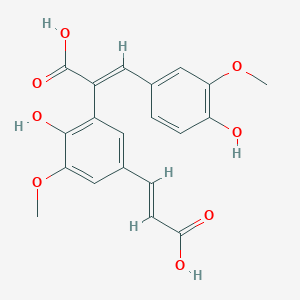
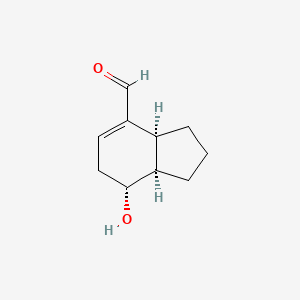
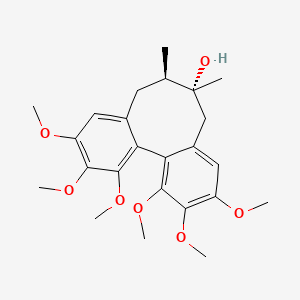
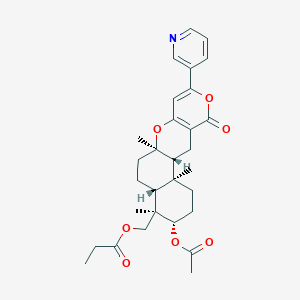
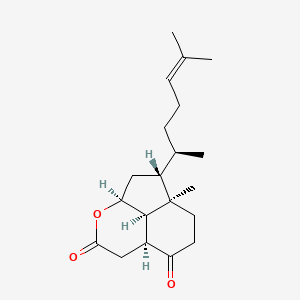
![(3R,4Z,6E)-N-[(5S)-5-ethyl-5-methyl-2-oxofuran-3-yl]-3-hydroxy-8-[(2S,3R)-3-octyloxiran-2-yl]octa-4,6-dienamide](/img/structure/B1246294.png)
![Acetamide, N-[2-[5-(2-hydroxyethoxy)-1H-indol-3-yl]ethyl]-](/img/structure/B1246296.png)